N-(N-(4-(Trifluoromethoxy)phenyl)carbamimidoyl)pyrrolidine-1-carboximidamide

AMPK activation Metabolic reprogramming Pulmonary fibrosis

N-(N-(4-(Trifluoromethoxy)phenyl)carbamimidoyl)pyrrolidine-1-carboximidamide (CAS 1422365-93-2), also known as lixumistat, IM156, or HL156A, is a rationally designed biguanide derivative of metformin that functions as a potent, orally bioavailable inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) via selective inhibition of protein complex 1 (PC1) of the electron transport chain. The compound acts as a powerful AMP-activated protein kinase (AMPK) activator, with AMPK phosphorylation potency approximately 60-fold greater than metformin.

Molecular Formula C13H16F3N5O
Molecular Weight 315.29 g/mol
CAS No. 1422365-93-2
Cat. No. B2561208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(N-(4-(Trifluoromethoxy)phenyl)carbamimidoyl)pyrrolidine-1-carboximidamide
CAS1422365-93-2
Molecular FormulaC13H16F3N5O
Molecular Weight315.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N
InChIInChI=1S/C13H16F3N5O/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21/h3-6H,1-2,7-8H2,(H4,17,18,19,20)
InChIKeyNGFUHJWVBKTNOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(N-(4-(Trifluoromethoxy)phenyl)carbamimidoyl)pyrrolidine-1-carboximidamide (Lixumistat, IM156): A Clinical-Stage Biguanide OXPHOS Inhibitor for Oncology and Fibrosis Research


N-(N-(4-(Trifluoromethoxy)phenyl)carbamimidoyl)pyrrolidine-1-carboximidamide (CAS 1422365-93-2), also known as lixumistat, IM156, or HL156A, is a rationally designed biguanide derivative of metformin that functions as a potent, orally bioavailable inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) via selective inhibition of protein complex 1 (PC1) of the electron transport chain [1]. The compound acts as a powerful AMP-activated protein kinase (AMPK) activator, with AMPK phosphorylation potency approximately 60-fold greater than metformin [1]. It is the first PC1 OXPHOS inhibitor to successfully complete Phase 1 clinical testing in patients with advanced solid tumors, establishing a recommended Phase 2 dose (RP2D) of 800 mg daily with manageable gastrointestinal tolerability [2]. Lixumistat is the lead clinical candidate of ImmunoMet Therapeutics, with demonstrated activity across multiple solid tumor and fibrotic disease models [1][2].

Why Metformin and Other Biguanides Cannot Substitute for Lixumistat (IM156) in OXPHOS-Targeted Research Programs


Generic biguanides such as metformin and phenformin exhibit significant limitations that preclude their use as surrogates for lixumistat in targeted PC1 OXPHOS inhibition studies. Metformin requires millimolar concentrations to achieve measurable complex I inhibition (IC50 approximately 0.45–1.2 mM in primary human cells) [1], whereas lixumistat potently inhibits NADH dehydrogenase with an IC50 of 2.2 µM—a potency difference exceeding 200-fold [2]. Clinically, metformin achieves inadequate tumor tissue exposure at approved diabetic doses, and phenformin was withdrawn from global markets due to an unacceptable risk of fatal lactic acidosis [3]. Furthermore, several chemically distinct non-biguanide PC1 inhibitors (IACS-010759, BAY 87-2243, ASP4132) have been discontinued from clinical oncology development owing to poor tolerability, primarily dose-limiting fatigue and neurotoxicity [4]. Lixumistat remains the only PC1-targeting OXPHOS inhibitor to have established a well-tolerated RP2D in a formal Phase 1 dose-escalation study and advanced into combination Phase 1b trials [4][5]. These quantitative and translational divergences render generic biguanides and other PC1-targeted agents unsuitable replacements for lixumistat in programs requiring defined target engagement at clinically achievable exposures.

Quantitative Comparative Evidence for Lixumistat (IM156) vs. Closest Analogs and In-Class Candidates


AMPK Phosphorylation Potency: 60-Fold Greater Than Metformin in Human Pulmonary Fibroblasts

Lixumistat significantly increased cellular AMP-activated protein kinase (AMPK) phosphorylation in human pulmonary fibroblasts and was demonstrated to be 60-fold more potent than metformin in the same assay system [1]. In a separate head-to-head comparison on rat renal proximal tubular (NRK-52E) cells, HL156A at 50 µM induced AMPKα Thr172 phosphorylation that was statistically significantly greater than both metformin and AICAR at the identical 50 µM concentration (P<0.05 vs. both comparators) [2].

AMPK activation Metabolic reprogramming Pulmonary fibrosis

Mitochondrial Complex I (NADH Dehydrogenase) Inhibition IC50: Sub-Micromolar Potency Unmatched by Metformin

Lixumistat (IM-156) inhibits mitochondrial complex I (NADH dehydrogenase) with an IC50 of 2.2 µM [1]. This represents a potency advantage of >200-fold to >450-fold over metformin, for which complex I inhibition IC50 values range from approximately 450 µM (0.45 mM) in peripheral blood mononuclear cells to greater than 1.2 mM in platelets, and have been reported as high as 20–80 mM in isolated enzyme preparations [2]. The oxygen consumption rate (OCR) in Eµ-Myc mouse lymphoma cells is reduced with an IC50 of 3.3 µM, confirming functional mitochondrial respiratory inhibition at low micromolar concentrations [3].

Complex I inhibition NADH dehydrogenase OXPHOS

Greater Antiproliferative Potency Than Phenformin in MYC-Driven Lymphoma Cells

In a head-to-head comparison of 10 different dose levels in Eµ-Myc+ lymphoma cells, IM156 demonstrated greater antiproliferative efficacy than phenformin at equal concentrations, with more pronounced reduction in cellular ATP production [1]. IM156 inhibited mitochondrial respiration and induced bioenergetic stress more effectively than phenformin, correlating with enhanced apoptotic cell death in MYC-driven lymphoma [1]. Phenformin, while approximately 20-fold more potent than metformin at complex I inhibition, carries a black-box warning for lactic acidosis and is rarely used as a research compound due to safety concerns [2].

Cancer metabolism Biguanide potency MYC lymphoma

Only PC1 OXPHOS Inhibitor with a Clinically Established RP2D and Demonstrated Tolerability Advantage Over Discontinued Competitors

In a first-in-human Phase 1 trial enrolling 22 patients with advanced solid tumors, lixumistat established a recommended Phase 2 dose (RP2D) of 800 mg once daily with no dose-limiting toxicities (DLTs) reported [1]. Grade ≥3 treatment-related adverse events were limited to nausea (14% of patients), with no neurotoxicity or dose-limiting fatigue observed. This tolerability profile stands in stark contrast to chemically distinct PC1 inhibitors: IACS-010759 caused dose-limiting neurotoxicity and fatigue; BAY 87-2243 and ASP4132 were discontinued for poor tolerability including severe fatigue and gastrointestinal adverse events [2]. Lixumistat is thus uniquely positioned as the sole PC1-targeting OXPHOS inhibitor with a proven, tolerable clinical dosing schedule that is being actively investigated in combination Phase 1b trials [3].

Clinical tolerability Phase 1 Recommended Phase 2 dose

High-Purity Analytical Specification (≥99.93% HPLC) with Independent Batch-Specific QC Documentation

Commercially available lixumistat free base (CAS 1422365-93-2) is routinely supplied with HPLC purity meeting or exceeding 99.93%, with NMR structural confirmation and provision of batch-specific certificates of analysis . This analytical specification substantially exceeds the typical >98% purity offered for generic metformin hydrochloride research grade, and importantly includes full QC documentation including HPLC chromatograms, NMR spectra, and residual solvent analysis upon request. For procurement purposes, this documented purity profile reduces the risk of assay interference from undefined impurities and supports reproducibility for high-sensitivity phenotypic screening, metabolomics, and in vivo pharmacology studies.

Analytical purity Quality control Procurement specification

Oral Bioavailability and Broad Tissue Distribution with Confirmed Target Engagement In Vivo

Chronic oral administration of lixumistat in mice resulted in high distribution to major peripheral organs including lung, liver, kidney, and heart, with plasma exposures comparable to well-tolerated doses in human studies [1]. Plasma metabolomic analysis confirmed on-target OXPHOS modulation and AMPK activation: increased glycolysis, lipolysis, β-oxidation, and amino acid pools, with decreased free fatty acids, tricarboxylic acid cycle activity, and protein synthesis [1]. In humans, dose-proportional increases in Cmax and AUC0-24 were observed across 100–1,200 mg doses, with mean Tmax ranging from 1.2–6.7 hours [2]. This comprehensive in vivo PK/PD package—covering tissue penetration, target engagement biomarkers, and clinical PK linearity—is not available for other PC1 OXPHOS inhibitors, which were discontinued before equivalent characterization could be performed.

Pharmacokinetics Tissue distribution In vivo target engagement

Procurement-Relevant Application Scenarios for Lixumistat (IM156, HL156A) Based on Verified Quantitative Evidence


OXPHOS-Dependent Cancer Metabolism Studies Requiring High-Potency PC1 Inhibition at Clinically Relevant Concentrations

Researchers investigating OXPHOS-dependent solid tumors (gastric, pancreatic, colorectal, glioblastoma, ovarian) can employ lixumistat as a potent and selective PC1 inhibitor with a validated clinical RP2D of 800 mg QD [1]. With complex I IC50 of 2.2 µM and OCR IC50 of 3.3 µM, lixumistat achieves complete OXPHOS inhibition at concentrations 200–450-fold lower than metformin, enabling clean mechanistic dissection of mitochondrial metabolic dependencies without confounding millimolar off-target effects [2]. The compound's 60-fold greater AMPK activation potency versus metformin further supports studies of AMPK-mediated tumor suppression and metabolic stress responses [3].

In Vivo Fibrosis Models Targeting Myofibroblast Metabolic Reprogramming

Lixumistat is uniquely validated for fibrosis research based on published data in the murine bleomycin-induced pulmonary fibrosis model, where daily oral administration initiated 7 days post-injury attenuated lung fibrosis, reduced inflammatory infiltration, and normalized body/lung weight changes [3]. The compound's broad tissue distribution to lung, liver, kidney, and heart, combined with plasma metabolomic evidence of OXPHOS modulation (increased glycolysis, lipolysis, β-oxidation; decreased TCA cycle activity), provides a well-characterized in vivo pharmacology framework [3]. This makes lixumistat the preferred tool compound for studies of idiopathic pulmonary fibrosis, renal fibrosis, and peritoneal fibrosis where AMPK activation and OXPHOS inhibition are therapeutic hypotheses.

Preclinical Combination Therapy Studies with Chemotherapy or Targeted Agents Where OXPHOS Is a Resistance Mechanism

Lixumistat is being actively investigated in combination Phase 1b trials with gemcitabine and nab-paclitaxel in advanced pancreatic cancer, providing clinical precedent for combination strategies [4]. Preclinically, HL156A has demonstrated additive/synergistic activity with temozolomide in glioblastoma tumorsphere models, suppressing stemness and invasion properties [5]. For researchers designing rational combination regimens, lixumistat offers the advantage of a compound with known clinical PK, manageable toxicity profile (GI events only, no neurotoxicity), and evidence that OXPHOS metabolism can serve as a mechanism of resistance to standard-of-care agents.

AMPK Pharmacodynamic Studies and Metabolic Biomarker Discovery Programs

The robust AMPK activation signal produced by lixumistat—confirmed in multiple independent in vitro systems and in vivo across species—positions it as an ideal reference agonist for AMPK pharmacodynamic (PD) biomarker discovery and validation [3][6]. With AMPKα Thr172 phosphorylation significantly elevated at concentrations as low as 10–50 µM versus metformin and AICAR (P<0.05 at each matched concentration), lixumistat provides a wide dynamic range for dose-response characterization [6]. The availability of batch-specific QC documentation (≥99.93% HPLC purity, NMR confirmation) ensures that observed PD effects are attributable to the parent molecule rather than impurities, a critical consideration for metabolomics and phosphoproteomics workflows .

Quote Request

Request a Quote for N-(N-(4-(Trifluoromethoxy)phenyl)carbamimidoyl)pyrrolidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.